(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 3-methylbenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring. The final step involves the addition of a cyano group and the N-(4-methylphenyl)ethanamide moiety under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the thiazolidine ring.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine ring structure.
Fluorobenzyl derivatives: Compounds with similar aromatic substituents.
Cyano-substituted compounds: Compounds with a cyano group in their structure.
Uniqueness
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and reactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-17-6-10-21(11-7-17)30-25(32)23(16-29)27-31(22-12-8-20(28)9-13-22)26(33)24(34-27)15-19-5-3-4-18(2)14-19/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAURYFCWSQWJI-VYIQYICTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC(=C3)C)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC(=C3)C)C4=CC=C(C=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.